molecular formula C5H4Cl2N2O2 B2598187 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1378676-83-5

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2598187
CAS RN: 1378676-83-5
M. Wt: 195
InChI Key: GPSNDVKYKNMGGU-UHFFFAOYSA-N
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Description

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1378676-83-5 . It has a molecular weight of 195 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of pyrazoles, such as this compound, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) .


Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .

Scientific Research Applications

Structural and Spectral Investigations

Studies on pyrazole derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal detailed structural, spectral, and theoretical investigations. These compounds are characterized by techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Such research is foundational for understanding the molecular properties of pyrazole derivatives, which could be extrapolated to 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid for potential applications in designing drugs and materials with specific molecular interactions (Viveka et al., 2016).

Functionalization Reactions

Research on the functionalization reactions of pyrazole derivatives provides insights into how these compounds can be chemically modified to produce new materials with desired properties. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reactions with diamines demonstrates the chemical versatility of pyrazole carboxylic acids, suggesting similar potential for this compound in synthesizing novel compounds (Yıldırım et al., 2005).

Metal Coordination Polymers

The synthesis of metal coordination polymers using bis(pyrazole-4-carboxylic acid)alkane ligands highlights the role of pyrazole derivatives in materials science, particularly in constructing complex structures with metals. These findings imply that this compound could serve as a ligand in metal-organic frameworks (MOFs) or coordination polymers for applications in catalysis, gas storage, or separation technologies (Cheng et al., 2017).

Optical and Electronic Properties

N-substituted pyrazole derivatives have been explored for their optical nonlinearity, indicating potential applications in optical limiting and photonic devices. Such studies suggest that this compound could be investigated for its optical properties, contributing to the development of materials for laser protection and optical communication systems (Chandrakantha et al., 2013).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant potential in protecting metals from corrosion. This application is critical in industrial processes where corrosion resistance is essential, suggesting a possible research direction for this compound in corrosion science (Herrag et al., 2007).

properties

IUPAC Name

4,5-dichloro-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSNDVKYKNMGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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